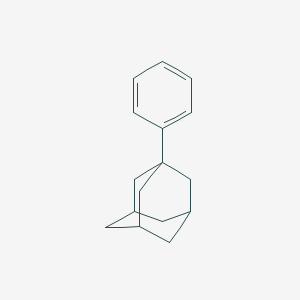![molecular formula C22H26N2O5S2 B241844 1-(3,4-dimethoxyphenyl)-2-[(3-phenoxypropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B241844.png)
1-(3,4-dimethoxyphenyl)-2-[(3-phenoxypropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethoxyphenyl)-2-[(3-phenoxypropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide (referred to as compound X) is a synthetic compound that has gained significant attention in scientific research. It is a member of the imidazole family and has been shown to have potential therapeutic applications due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of compound X is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory response. By inhibiting the activity of COX-2, compound X can reduce inflammation and oxidative stress in the body.
Biochemical and Physiological Effects
Compound X has been shown to have significant biochemical and physiological effects in animal models. It has been shown to reduce inflammation and oxidative stress in the brain, leading to improvements in cognitive function and memory. Additionally, it has been shown to have potential cardioprotective effects, reducing the risk of heart disease and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of compound X is its unique chemical structure and properties, which make it a potential candidate for the development of new therapeutics. Additionally, it has been shown to have low toxicity and side effects in animal models, making it a safe candidate for further study. However, one of the main limitations of compound X is its limited solubility in water, which can make it difficult to administer in clinical settings.
Orientations Futures
There are numerous future directions for the study of compound X. One potential direction is the development of new therapeutics based on its chemical structure and properties. Additionally, further research is needed to fully understand the mechanism of action of compound X and its potential applications in the treatment of various diseases. Finally, more research is needed to determine the optimal dosage and administration of compound X in clinical settings.
Méthodes De Synthèse
Compound X can be synthesized through a multistep process involving the reaction of various reagents. The synthesis method involves the use of thieno[3,4-d]imidazole as the starting material, followed by the addition of 3-phenoxypropyl thiol and 3,4-dimethoxyphenyl boronic acid. The reaction is then catalyzed by a palladium catalyst, leading to the formation of compound X.
Applications De Recherche Scientifique
Compound X has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been shown to have potential antifungal and antibacterial properties, making it a potential candidate for the treatment of infectious diseases.
Propriétés
Nom du produit |
1-(3,4-dimethoxyphenyl)-2-[(3-phenoxypropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide |
|---|---|
Formule moléculaire |
C22H26N2O5S2 |
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
3-(3,4-dimethoxyphenyl)-2-(3-phenoxypropylsulfanyl)-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide |
InChI |
InChI=1S/C22H26N2O5S2/c1-27-20-10-9-16(13-21(20)28-2)24-19-15-31(25,26)14-18(19)23-22(24)30-12-6-11-29-17-7-4-3-5-8-17/h3-5,7-10,13,18-19H,6,11-12,14-15H2,1-2H3 |
Clé InChI |
JUDFPNLSDLIKJS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N=C2SCCCOC4=CC=CC=C4)OC |
SMILES canonique |
COC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N=C2SCCCOC4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-{[3-(dimethylamino)propyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241785.png)
![Ethyl 2-[(4-chlorophenyl)sulfonyl-(1,1-dioxothiolan-3-yl)amino]acetate](/img/structure/B241787.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonamide](/img/structure/B241789.png)
![methyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B241790.png)
![Ethyl 3-[4-cyano-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B241792.png)
![N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]pentanamide](/img/structure/B241794.png)